molecular formula C3H6ClF3N6 B2361156 3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 1172756-64-7

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No.: B2361156
CAS No.: 1172756-64-7
M. Wt: 218.57
InChI Key: VXAMLTJFGCYFJK-UHFFFAOYSA-N
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Description

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is a compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its unique chemical structure, which includes a hydrazino group and a trifluoromethyl group, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of 3-amino-5-(trifluoromethyl)-1,2,4-triazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. Continuous flow reactors can be employed to scale up the reaction, and advanced chromatographic methods such as high-performance liquid chromatography (HPLC) can be used for purification. The use of automated systems can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-hydrazino-5-methyl-1,2,4-triazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3,6-diamino-1H-1,2,4-triazole: Contains additional amino groups, leading to different chemical properties.

    3-nitro-1,2,4-triazole-5-one: A nitro derivative with distinct energetic properties.

Uniqueness

3-hydrazino-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is unique due to the presence of both a hydrazino group and a trifluoromethyl group. This combination imparts the compound with distinct chemical reactivity and biological activity, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

3-hydrazinyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N6.ClH/c4-3(5,6)1-10-11-2(9-7)12(1)8;/h7-8H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAMLTJFGCYFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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